1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Catalog No.
S921629
CAS No.
1083368-87-9
M.F
C9H18N2O2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1...

CAS Number

1083368-87-9

Product Name

1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-methoxyethanone

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C9H18N2O2/c1-13-7-9(12)11-4-2-3-8(5-10)6-11/h8H,2-7,10H2,1H3

InChI Key

UYQIQQXAAXTPLR-UHFFFAOYSA-N

SMILES

COCC(=O)N1CCCC(C1)CN

Canonical SMILES

COCC(=O)N1CCCC(C1)CN

1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one, a complex organic compound, features a piperidine ring substituted with an aminomethyl group and a methoxyethanone moiety. This structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Skin and eye irritation: Amine groups can cause irritation upon contact.
  • Respiratory irritation: Inhalation of airborne particles may irritate the respiratory system.
  • Combustible: Organic compounds with carbon-hydrogen bonds can be combustible.
Typical of piperidine derivatives. These include:

  • Nucleophilic Substitution: The piperidine nitrogen can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Amination Reactions: The aminomethyl group can engage in reactions with electrophiles, facilitating the synthesis of more complex molecules.
  • Condensation Reactions: The methoxyethanone group can participate in condensation reactions to form larger, more complex structures.

These reactions are significant for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Properties: Some piperidine derivatives have shown potential as anticancer agents by inhibiting specific cancer cell pathways .
  • Antimicrobial Activity: Compounds with piperidine rings often demonstrate antimicrobial effects against various pathogens .
  • Neuroprotective Effects: Certain derivatives have been studied for their neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

The specific biological activity of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one requires further investigation through experimental studies.

The synthesis of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one can be achieved through several methods:

  • Direct Amination: Starting from 2-methoxyethanone and using an appropriate amine source, the compound can be synthesized via direct amination under controlled conditions.
  • Multi-step Synthesis: This may involve the formation of the piperidine ring followed by subsequent functionalization steps to introduce the methoxy and aminomethyl groups.
  • Reactions with Aldehydes: Similar compounds have been synthesized by reacting piperidine derivatives with aldehydes in alkaline conditions, leading to β-aminoketones as intermediates .

The potential applications of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one include:

  • Pharmaceutical Development: Its unique structure suggests utility as a lead compound in drug discovery, particularly for neurological and oncological applications.
  • Chemical Probes: It may serve as a chemical probe in biological studies to elucidate mechanisms of action in cellular pathways.
  • Material Science: The compound could be explored for use in polymer chemistry or as a building block for novel materials.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • In Vivo Studies: Testing its efficacy and safety profile in animal models to predict human responses.
  • Structure–Activity Relationship Studies: Analyzing how variations in the structure affect biological activity and interactions with biomolecules.

Several compounds share structural similarities with 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
3-(Aminomethyl)piperidinePiperidine ring with an aminomethyl groupLacks the methoxy group
4-MethoxypiperidineMethoxy substitution at the 4-positionDoes not contain an aminomethyl group
2-PiperidinoneKetone functional group on piperidineSimpler structure without additional substituents
N-(4-Methoxyphenyl)piperidin-4-aminesPiperidine ring with a phenyl substitutionPotentially different biological activity profile

Uniqueness

The uniqueness of 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one lies in its combination of both an aminomethyl and a methoxy group on the piperidine scaffold. This specific arrangement may confer distinct pharmacological properties compared to other piperidine derivatives, making it a valuable candidate for further research and development in medicinal chemistry.

Through ongoing research and exploration of its properties, this compound holds promise for significant advancements in therapeutic applications.

XLogP3

-0.6

Dates

Last modified: 08-16-2023

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